2-Azido-5-fluoropyrimidine

Descripción general

Descripción

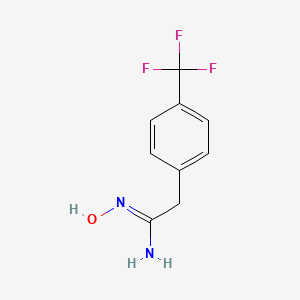

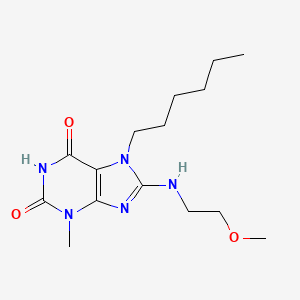

2-Azido-5-fluoropyrimidine is a compound that belongs to the class of organic compounds known as fluoropyrimidines . Fluoropyrimidines are a subset of pyrimidines, which are organic compounds with a structure based on a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The term “fluoropyrimidines” is often used more specifically to refer to the subset of this class that are antimetabolites and are used as anticancer medications .

Synthesis Analysis

The synthesis of 2-Azido-5-fluoropyrimidine involves a diazotransfer reaction . This reaction was established for oligoribonucleotides of different lengths and secondary structures . The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .Chemical Reactions Analysis

The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation and are often time-consuming, low-yielding, and labor-intensive .Aplicaciones Científicas De Investigación

Application in Colorectal Cancer Treatment

Specific Scientific Field

Medical Oncology

Summary of the Application

Fluoropyrimidine (FP) drugs are central components of combination chemotherapy regimens for the treatment of colorectal cancer (CRC) . They have improved survival outcomes over the last several decades .

Methods of Application or Experimental Procedures

To provide further advances in therapeutic efficacy, next-generation prodrugs and nanodelivery systems for FPs are being developed . This includes the use of FP DNA-based polymers (e.g., CF10) for the delivery of activated FP nucleotides as a nanodelivery approach .

Results or Outcomes

Multiple nanodelivery systems for FP delivery show promise in CRC pre-clinical models . Nanodelivery of FPs is anticipated to impact CRC treatment in the coming years and to improve survival for cancer patients .

Study of Fluoropyrimidine-Associated Cardiotoxicity

Specific Scientific Field

Pharmacology

Summary of the Application

The cardiac toxicity that occurs during administration of anti-tumor agents has attracted increasing concern . Fluoropyrimidines have been used for more than half a century, but their cardiotoxicity has not been well clarified .

Methods of Application or Experimental Procedures

A systematic literature search was performed using PubMed, Embase, Medline, Web of Science, and Cochrane library databases and clinical trials on studies investigating FAC .

Results or Outcomes

The pooled incidence of FAC, by meta-analytic, was 5.04% for all grades and 1.5% for grade 3 or higher . More than 38 cardiac AEs were identified, with cardiac ischemia (2.24%) and arrhythmia (1.85%) being the most frequent .

Safety And Hazards

Fluoropyrimidines, such as 2-Azido-5-fluoropyrimidine, possess a number of important toxicities, which vary according to dose and schedule . Fluoropyrimidine-related cardiotoxicity, which was first reported in 1969, is an uncommon but potentially lethal side effect . At present, fluorouracil (FU) is the second most common chemotherapeutic agent associated with cardiotoxicity, after anthracyclines .

Direcciones Futuras

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . Moreover, fluoropyrimidine-based doublet chemotherapy for advanced biliary tract cancer is being considered as a new standard of care .

Propiedades

IUPAC Name |

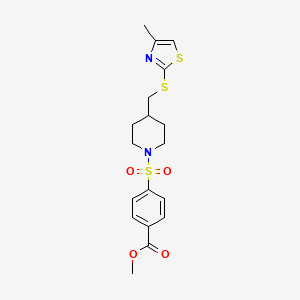

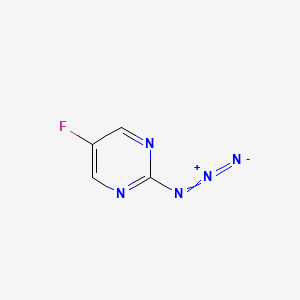

2-azido-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSQBYZHSXHRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N=[N+]=[N-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-5-fluoropyrimidine | |

CAS RN |

1565662-46-5 | |

| Record name | 2-azido-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)

![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)

![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)